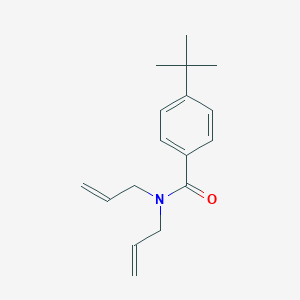
N,N-diallyl-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-4-tert-butylbenzamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential use in scientific research. DAPTA has a unique chemical structure that allows it to bind specifically to the CD4 receptor, which is found on the surface of certain immune cells. This property has made DAPTA a valuable tool for investigating the mechanisms of immune cell activation and the development of new therapeutic strategies for diseases such as HIV.
Mecanismo De Acción
N,N-diallyl-4-tert-butylbenzamide binds specifically to the CD4 receptor, which is found on the surface of certain immune cells. This binding prevents the interaction of the CD4 receptor with other molecules, including the HIV envelope protein, which is required for viral entry into host cells. By blocking this interaction, this compound effectively prevents HIV from entering host cells and infecting them.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of viral entry into host cells, the modulation of immune cell activation, and the induction of apoptosis in certain cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-diallyl-4-tert-butylbenzamide is its specificity for the CD4 receptor, which allows for highly targeted experiments. This compound is also relatively easy to synthesize and can be produced in large quantities. However, this compound does have some limitations, including its relatively short half-life and the potential for off-target effects.
Direcciones Futuras
There are a number of potential future directions for the use of N,N-diallyl-4-tert-butylbenzamide in scientific research. One area of interest is the development of this compound-based drugs for the treatment of HIV and other viral infections. Another potential application of this compound is in the development of new therapies for inflammatory diseases. Additionally, this compound may have potential as a tool for studying the role of the CD4 receptor in other diseases, such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of N,N-diallyl-4-tert-butylbenzamide is a multi-step process that involves several chemical reactions. The first step is the preparation of tert-butyl-4-aminobenzoate, which is then reacted with allyl bromide to form N-allyl-tert-butyl-4-aminobenzoate. The final step involves the reaction of N-allyl-tert-butyl-4-aminobenzoate with allylamine to form this compound.
Aplicaciones Científicas De Investigación
N,N-diallyl-4-tert-butylbenzamide has been used extensively in scientific research as a tool for studying the CD4 receptor and its role in immune cell activation. One of the most significant applications of this compound has been in the study of HIV, where it has been used to investigate the mechanisms of viral entry into host cells. This compound has also been used in the development of new therapeutic strategies for HIV, including the use of this compound-based drugs to block viral entry into host cells.
Propiedades
Fórmula molecular |
C17H23NO |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
4-tert-butyl-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C17H23NO/c1-6-12-18(13-7-2)16(19)14-8-10-15(11-9-14)17(3,4)5/h6-11H,1-2,12-13H2,3-5H3 |
Clave InChI |
DSUFIHMUJOQIFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
